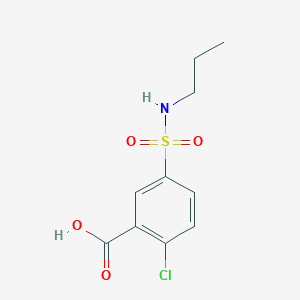
2-Chloro-5-(propylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(propylsulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a propylsulfamoyl group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(propylsulfamoyl)benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chlorine atom at the second positionThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride and sulfonating agents like propylsulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(propylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
2-Chloro-5-(propylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(propylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The propylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(methylsulfamoyl)benzoic acid
- 2-Chloro-5-(ethylsulfamoyl)benzoic acid
- 2-Chloro-5-(butylsulfamoyl)benzoic acid
Uniqueness
2-Chloro-5-(propylsulfamoyl)benzoic acid is unique due to the specific length of its propylsulfamoyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets .
Propiedades
Fórmula molecular |
C10H12ClNO4S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
2-chloro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
Clave InChI |
LCWVUVXLJRNWFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















